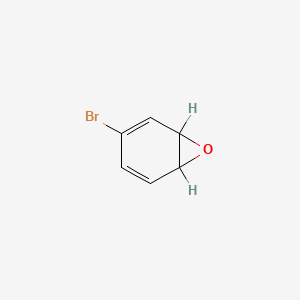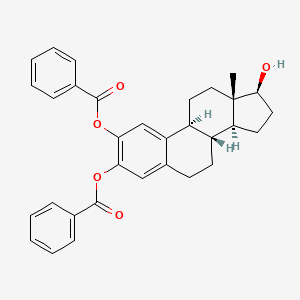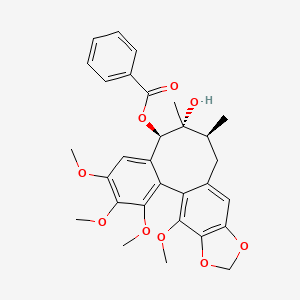![molecular formula C16H23ClN4O2S3 B1197385 (3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride CAS No. 76275-84-8](/img/structure/B1197385.png)
(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a bithiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride typically involves multiple steps:
Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving thioamides and α-haloketones under acidic conditions.
Coupling Reaction: The acetylated bithiazole is then coupled with an appropriate amine (e.g., 3-aminopropyl) under mild conditions to form the desired product.
Quaternization: The final step involves the quaternization of the dimethylsulfonium group using methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiazole core can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted bithiazole derivatives.
Scientific Research Applications
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bithiazole core.
Medicine: Explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride involves its interaction with biological targets such as enzymes and receptors. The bithiazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(3-(((2’-(2-(Aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride: Lacks the acetyl group, resulting in different biological activity.
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)trimethylammonium chloride: Contains a trimethylammonium group instead of a dimethylsulfonium group, affecting its reactivity and interactions.
Uniqueness
The presence of both the bithiazole core and the dimethylsulfonium group in (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
76275-84-8 |
|---|---|
Molecular Formula |
C16H23ClN4O2S3 |
Molecular Weight |
435 g/mol |
IUPAC Name |
3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C16H22N4O2S3.ClH/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3;/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22);1H |
InChI Key |
TYOQVVVKESCAOH-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-] |
Canonical SMILES |
CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-] |
Key on ui other cas no. |
76275-84-8 |
Related CAS |
81645-12-7 (Parent) |
Synonyms |
acetyldipeptide A2 acetyldipeptide A2 acetate acetyldipeptide A2 chloride acetyldipeptide A2 methyl sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)













